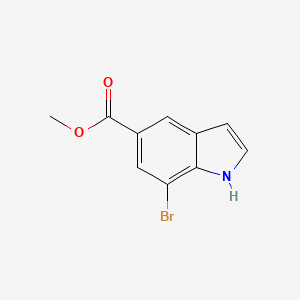

Methyl 7-bromo-1H-indole-5-carboxylate

CAS No.: 885523-35-3

Cat. No.: VC3756741

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885523-35-3 |

|---|---|

| Molecular Formula | C10H8BrNO2 |

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | methyl 7-bromo-1H-indole-5-carboxylate |

| Standard InChI | InChI=1S/C10H8BrNO2/c1-14-10(13)7-4-6-2-3-12-9(6)8(11)5-7/h2-5,12H,1H3 |

| Standard InChI Key | IVZPRTUZPQFXKG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C2C(=C1)C=CN2)Br |

| Canonical SMILES | COC(=O)C1=CC(=C2C(=C1)C=CN2)Br |

Introduction

Chemical Structure and Properties

Methyl 7-bromo-1H-indole-5-carboxylate belongs to the indole family, a class of heterocyclic compounds characterized by a fused benzene and pyrrole ring structure. Its molecular structure features a bromine atom at the 7-position and a methyl carboxylate group at the 5-position of the indole ring.

Basic Physical and Chemical Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 885523-35-3 |

| Molecular Formula | C10H8BrNO2 |

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | methyl 7-bromo-1H-indole-5-carboxylate |

| Physical Appearance | Light brown to brown solid |

| Standard InChI | InChI=1S/C10H8BrNO2/c1-14-10(13)7-4-6-2-3-12-9(6)8(11)5-7/h2-5,12H,1H3 |

| Standard InChIKey | IVZPRTUZPQFXKG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C2C(=C1)C=CN2)Br |

| PubChem Compound ID | 24728847 |

The compound possesses a distinctive structure with the bromine atom at the 7-position providing sites for various chemical modifications and potential pharmaceutical applications . The methyl ester group at the 5-position contributes to its chemical reactivity and biological properties.

Structural Characteristics

The indole core of methyl 7-bromo-1H-indole-5-carboxylate consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic heterocycle. This structural arrangement contributes to the compound's aromaticity and chemical stability. The bromine substituent at the 7-position and the methyl carboxylate group at the 5-position significantly influence the compound's electronic properties, reactivity patterns, and biological activities.

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of methyl 7-bromo-1H-indole-5-carboxylate, with optimization efforts focusing on yield, purity, and scalability.

Industrial Production Considerations

Industrial production of methyl 7-bromo-1H-indole-5-carboxylate focuses on optimizing reaction conditions for large-scale synthesis while maintaining high purity standards. The process typically involves careful control of reaction parameters, efficient purification techniques, and quality control measures. Since the compound serves as an intermediate in pharmaceutical synthesis, maintaining high purity (typically ≥95%) is essential for downstream applications .

Biological Activities and Applications

Methyl 7-bromo-1H-indole-5-carboxylate exhibits diverse biological activities, making it valuable in various research and pharmaceutical applications.

Pharmacological Properties

The compound demonstrates several significant biological activities, including:

| Biological Activity | Description | Potential Applications |

|---|---|---|

| Anticancer Properties | Exhibits cytotoxic effects against various cancer cell lines through mechanisms including apoptosis induction and cell proliferation inhibition | Cancer research and potential development of anticancer agents |

| Antimicrobial Activity | Shows efficacy against certain bacterial strains | Development of novel antimicrobial compounds |

| Anti-inflammatory Effects | Potential inhibition of inflammatory pathways | Research into anti-inflammatory therapeutics |

These biological activities are attributed to the indole core structure, which is known for its ability to interact with various cellular targets and receptors.

Applications in Medicinal Chemistry

Methyl 7-bromo-1H-indole-5-carboxylate serves as an important building block in medicinal chemistry for the synthesis of more complex bioactive molecules. Its applications include:

-

Serving as a key intermediate in the synthesis of pharmaceutical compounds

-

Functioning as a scaffold for structure-activity relationship (SAR) studies

-

Contributing to the development of protein degrader building blocks

-

Facilitating the design of novel therapeutic agents targeting specific biological pathways

The presence of the bromine atom at the 7-position provides an excellent handle for further chemical modifications through various cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery efforts.

Chemical Reactivity and Modifications

The reactivity of methyl 7-bromo-1H-indole-5-carboxylate is largely influenced by the indole core structure and its substituents.

Reactive Sites and Chemical Transformations

The compound features several reactive sites that can undergo various chemical transformations:

-

The bromine atom at the 7-position serves as an excellent leaving group for substitution reactions, particularly metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Negishi couplings.

-

The NH group of the indole can undergo N-alkylation or N-acylation reactions to introduce additional functionality.

-

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to the corresponding alcohol, providing access to various derivatives.

-

The indole ring can participate in electrophilic aromatic substitution reactions, although with modified regioselectivity compared to unsubstituted indole due to the existing substituents.

Structure-Activity Relationship Considerations

When used in medicinal chemistry, modifications to the structure of methyl 7-bromo-1H-indole-5-carboxylate can significantly impact its biological activity. Key structural features that influence activity include:

-

The bromine substituent, which affects lipophilicity and binding interactions

-

The carboxylate group, which can participate in hydrogen bonding and ionic interactions

-

The indole NH, which can serve as both a hydrogen bond donor and acceptor

Understanding these structure-activity relationships is essential for the rational design of derivatives with optimized biological properties.

Analytical Characterization

Proper characterization of methyl 7-bromo-1H-indole-5-carboxylate is essential for confirming its identity and purity for research and pharmaceutical applications.

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon environments in the molecule, respectively. The aromatic protons of the indole ring, the NH proton, and the methyl ester protons show characteristic signals that confirm the structure.

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of the structure.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the NH, C=O (ester), and aromatic C=C bonds.

-

UV-Visible Spectroscopy: Exhibits absorption patterns typical of indole derivatives with specific substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume